N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide
Brand Name: Vulcanchem
CAS No.: 5487-08-1
VCID: VC21326408
InChI: InChI=1S/C13H11N5O5/c1-7-3-8(2)15-13(14-7)16-12(19)9-4-10(17(20)21)6-11(5-9)18(22)23/h3-6H,1-2H3,(H,14,15,16,19)
SMILES: CC1=CC(=NC(=N1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C
Molecular Formula: C13H11N5O5
Molecular Weight: 317.26 g/mol

N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide

CAS No.: 5487-08-1

Cat. No.: VC21326408

Molecular Formula: C13H11N5O5

Molecular Weight: 317.26 g/mol

* For research use only. Not for human or veterinary use.

N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide - 5487-08-1

Specification

CAS No. 5487-08-1
Molecular Formula C13H11N5O5
Molecular Weight 317.26 g/mol
IUPAC Name N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide
Standard InChI InChI=1S/C13H11N5O5/c1-7-3-8(2)15-13(14-7)16-12(19)9-4-10(17(20)21)6-11(5-9)18(22)23/h3-6H,1-2H3,(H,14,15,16,19)
Standard InChI Key VSORAVUHTWRTQB-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C
Canonical SMILES CC1=CC(=NC(=N1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator